molecular formula C8H10 B1345467 1,7-Octadiyne CAS No. 871-84-1

1,7-Octadiyne

Cat. No. B1345467
CAS RN: 871-84-1
M. Wt: 106.16 g/mol
InChI Key: DSOJWVLXZNRKCS-UHFFFAOYSA-N
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Patent
US05436361

Procedure details

2.12 g of commercially available 1,7 octadiyne (20.0 mmol) was first combined with 80 mL of Et2O and 30 mL of THF. The solution was cooled to -78° C. and treated with 15.6 mL (42 mmol, 2.7M) of BuLi. After 0.5 hr at this temperature, 4.8 g of paraformaldehyde (160 mmol) was added and stirred for a further 2.0 hr at 0° C. At 10% soln. of aqueous HCl was added and the crude product extracted into diethyl ether. Treatment of the ether extracts with sat. NaHCO3 and brine, followed by solvent removal and column chromatography (60:40 EtOAc: Hexane) gave pure deca-2,8-diyne-1,10-diol in 50% yield.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[Li]CCCC.C=[O:15].Cl.C1C[O:20][CH2:19][CH2:18]1>CCOCC>[CH2:1]([OH:15])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[C:18][CH2:19][OH:20]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C#CCCCCC#C
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for a further 2.0 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the crude product extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
followed by solvent removal and column chromatography (60:40 EtOAc: Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#CCCCCC#CCO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.